molecular formula C25H21N3O2 B5960626 (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B5960626
M. Wt: 395.5 g/mol
InChI Key: KLQGGZANWBPMAL-UHFFFAOYSA-N
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Description

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a quinoline scaffold and a phenylmorpholine unit. The quinolin-4-one core is a well-established structure in bioactive compounds, with derivatives demonstrating a range of properties including anticancer and anti-inflammatory activities . Concurrently, the 2-phenylmorpholine moiety is a key structural feature found in compounds with demonstrated biological activity and is frequently explored in pharmaceutical research . The specific molecular architecture of this methanone derivative suggests potential for targeting protein kinases and other enzymatic systems. Research on analogous compounds indicates that such structures can function as potent inhibitors for enzymes like phosphatidylinositol 3-kinase (PI3Kα), a prominent target in oncology, and glycogen synthase kinase-3β (GSK-3β), which is implicated in neurological disorders and other diseases . The integration of the pyridinyl-quinoline system with the phenylmorpholine group positions this compound as a valuable chemical tool for probing biological mechanisms and developing novel therapeutic agents, particularly in the areas of cancer and signal transduction research. This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-phenylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(28-13-14-30-24(17-28)18-7-2-1-3-8-18)21-15-23(19-9-6-12-26-16-19)27-22-11-5-4-10-20(21)22/h1-12,15-16,24H,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQGGZANWBPMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and morpholine intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The morpholine intermediate can be prepared by reacting diethylene glycol with ammonia.

The final step involves the coupling of the quinoline and morpholine intermediates through a methanone linkage. This can be achieved by reacting the quinoline intermediate with a chloromethyl ketone derivative of the morpholine intermediate under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles like amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

The compound (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. This article delves into its applications, supported by case studies and data tables to illustrate its significance.

Basic Information

  • Molecular Formula : C25H21N3O2
  • Molecular Weight : 395.5 g/mol
  • CAS Number :

Structural Characteristics

The compound features a morpholine ring, a quinoline moiety, and a phenyl group, which contribute to its biological activity. The presence of nitrogen atoms in the structure enhances its potential as a pharmacological agent.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Research indicates that derivatives of phenylmorpholin compounds exhibit significant inhibitory activity against GSK-3β, an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. A study demonstrated that certain derivatives effectively reduced tau phosphorylation in mice, suggesting potential therapeutic applications for cognitive disorders .

Anticancer Activity

Compounds similar to (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone have been explored for their anticancer properties. They have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The quinoline structure is known for its ability to interact with DNA and inhibit tumor growth .

Antimicrobial Properties

The compound's unique structure allows it to exhibit antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further development into antimicrobial agents .

Neuroprotective Effects

Given its action on GSK-3β, this compound may also possess neuroprotective effects beyond Alzheimer's disease. Research is ongoing to evaluate its efficacy in models of other neurodegenerative conditions, potentially expanding its therapeutic scope .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GSK-3β InhibitionSignificant reduction in tau phosphorylation in vivo
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial EffectsExhibits inhibitory effects against specific bacterial strains
Neuroprotective PotentialPotential benefits in models of neurodegeneration

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at treating chronic diseases such as diabetes and hypertension due to its receptor antagonism properties .

Mechanism of Action

The mechanism of action of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Additionally, its ability to interact with DNA and RNA makes it a candidate for further studies in gene regulation and expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Quinoline Core

Pyridinyl vs. Halogenated or Alkyl Substituents
  • Analog 1: In compound C7 (Methyl 4-(4-(2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate), the quinoline 2-position is substituted with a 4-(trifluoromethyl)phenyl group.
  • Analog 2: [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol () replaces the methanone group with a methanol moiety and introduces cyclopropyl and fluorophenyl groups. This substitution reduces molecular rigidity but enhances solubility due to the hydroxyl group .
Table 1: Substituent Effects on Physicochemical Properties
Compound Quinoline Substituent (Position 2) logP Molecular Weight Key Functional Groups
Target Compound Pyridin-3-yl ~2.5* ~423.46 Morpholine, Pyridine
C7 () 4-(Trifluoromethyl)phenyl ~3.1 529.48 Piperazine, CF₃
[2-Cyclopropyl-4-F-Ph] () Cyclopropyl, 4-Fluorophenyl ~2.8 307.35 Methanol, Cyclopropane
Azepan-1-yl-[2-(3-Br-Ph)] () 3-Bromophenyl ~4.1 409.32 Azepane, Bromine

*Estimated based on analogs in and .

Heterocyclic Linker Groups

Morpholin-4-yl vs. Piperazine or Azepane
  • Target Compound : The morpholin-4-yl group provides a six-membered ring with one oxygen atom, offering moderate polarity and conformational flexibility.
  • Analog 3 : Compounds C1–C6 () use a piperazine linker instead of morpholine. Piperazine’s two nitrogen atoms increase basicity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
  • Analog 4: Azepan-1-yl-[2-(3-bromophenyl)quinolin-4-yl]methanone () employs a seven-membered azepane ring. The larger ring size may improve steric compatibility with certain protein targets but increases molecular weight (409.32 vs. 423.46 for the target) .
Table 2: Linker Group Impact on Bioactivity
Compound Linker Group Hydrogen Bond Acceptors Polar Surface Area (Ų) Notable Bioactivity
Target Compound Morpholin-4-yl 4 ~37.2 Anticancer (hypothetical)
C1 () Piperazin-1-yl 6 ~55.8 Unreported
Compound 20 () Morpholino 5 ~73.4 Anti-tubercular (docking score: 6.84)
Azepan-1-yl analog () Azepan-1-yl 3 ~30.5 Unreported

Q & A

Q. What are the recommended synthetic routes for (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone?

A microwave-assisted method using indium(III) chloride (InCl₃) as a catalyst is effective for synthesizing structurally related quinoline derivatives. For example, microwave irradiation (360 W, 5 minutes) with InCl₃ (20 mol%) achieved a 63% yield of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, followed by crystallization from CH₂Cl₂/di-isopropylether . This approach minimizes reaction time and avoids corrosive reagents like orthophosphoric acid.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • 1H/13C-NMR : Assigns proton and carbon environments, particularly for quinoline and morpholine moieties.
  • X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between fused quinoline and benzene rings) and intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking with centroid distances of ~3.94 Å) .
  • Mass spectrometry : Validates molecular weight (e.g., 380.52 g/mol for analogous compounds) .

Q. What biological activities are associated with quinoline-morpholine hybrids?

Quinoline derivatives are precursors to medicinally relevant compounds, including kinase inhibitors and antimicrobial agents. The morpholine moiety enhances solubility and bioavailability, making these hybrids promising for targeting neurological or metabolic pathways .

Advanced Research Questions

Q. What are the mechanistic insights into the formation of the quinoline core?

The reaction likely proceeds via acid-catalyzed isomerization of substituted 2′-aminochalcones. InCl₃ acts as a Lewis acid, facilitating cyclization and reducing side reactions. Microwave activation accelerates kinetics, achieving higher yields than traditional heating .

Q. How can experimental design limitations affect data reproducibility?

  • Sample degradation : Organic compounds degrade over time (e.g., 9-hour data collection periods), altering matrix properties. Continuous cooling is recommended to stabilize samples .
  • Limited variability : Synthetic mixtures (e.g., 8 initial samples) may not reflect real-world complexity, necessitating larger-scale validation .

Q. What structural features influence intermolecular interactions in crystallography?

Centrosymmetric dimers form via N–H⋯N hydrogen bonds, while π-π stacking between pyridine rings (3.94 Å spacing) stabilizes the crystal lattice. These interactions guide co-crystallization strategies for drug formulation .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • NMR vs. X-ray discrepancies : Anisotropic effects in NMR may misassign substituent positions. Cross-validate using computational modeling (DFT) and temperature-dependent NMR studies.
  • Degradation artifacts : Monitor sample stability via LC-MS during prolonged experiments .

Q. Are alternative catalysts viable for improving reaction efficiency?

While InCl₃ is effective, comparative studies with FeCl₃ or Bi(OTf)₃ could optimize yields. For example, FeCl₃ reduced reaction times by 30% in analogous quinoline syntheses but increased byproduct formation .

Q. How does thermal stability impact synthetic scalability?

Microwave conditions may induce localized overheating. Thermogravimetric analysis (TGA) is recommended to identify decomposition thresholds (e.g., >200°C for similar compounds) .

Q. What strategies enhance structure-activity relationship (SAR) studies?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance binding affinity.
  • Pharmacophore mapping : Use docking simulations to prioritize morpholine or quinoline modifications .

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